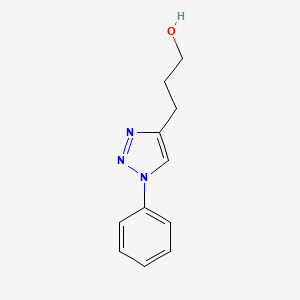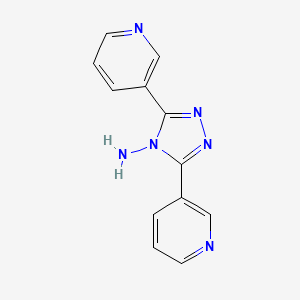
5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol” is a complex organic molecule. It contains several functional groups, including an ethoxy group, a methoxyphenoxy group, and a methylpyrazolyl group attached to a phenol group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The exact structure would depend on the specific locations of these groups on the phenol ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The phenol group could undergo reactions such as acylation, alkylation, and sulfonation. The pyrazole group could participate in reactions such as halogenation, nitration, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Tautomerism and Molecular Docking
The Annular Tautomerism of Curcuminoid NH-pyrazoles : This study focuses on the tautomerism of NH-pyrazoles, a property that could influence the reactivity and interaction of related compounds like 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol in biological systems or in material science applications. The research provides insights into how different tautomeric forms can affect molecular binding and stability, essential for designing compounds with specific functions (Cornago et al., 2009).
Molecular Docking and Quantum Chemical Calculations : This paper describes the use of molecular docking and quantum chemical calculations to study the interactions between a compound and target proteins or enzymes. While not directly related to the specific compound , this research highlights the importance of computational methods in understanding how chemical compounds can interact with biological targets, which could be relevant for drug design and discovery processes (Viji et al., 2020).
Antimicrobial and Antifungal Activity
- Microwave-assisted Synthesis and Antimicrobial Activity : This study demonstrates the synthesis of novel pyrazole compounds and their tested antimicrobial activities. It underlines the potential of pyrazole derivatives, which could share some structural similarities with 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol, in acting as antimicrobial agents, suggesting applications in combating bacterial and fungal infections (Ashok et al., 2016).
Corrosion Inhibition
- Exploring the Role of Pyrazoline Derivatives in Corrosion Inhibition : This paper explores the use of pyrazoline derivatives as corrosion inhibitors for mild steel in acidic environments. Although the focus is not on 5-ethoxy-2-(4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol, the findings suggest potential applications of structurally related compounds in protecting metals from corrosion, which is crucial for industrial applications (Lgaz et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-ethoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-4-24-14-8-9-16(17(22)11-14)18-19(12(2)20-21-18)25-15-7-5-6-13(10-15)23-3/h5-11,22H,4H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFDEVAPXVPWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NNC(=C2OC3=CC=CC(=C3)OC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-2-[4-(3-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,2-Dimethylthiomorpholin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2663026.png)
![N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-2-chloroacetamide](/img/structure/B2663027.png)
![8-(tert-butyl)-N-(2,6-difluorobenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2663028.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2663030.png)





![N-(3,4-dimethoxyphenethyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2663041.png)
![4-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2663043.png)

